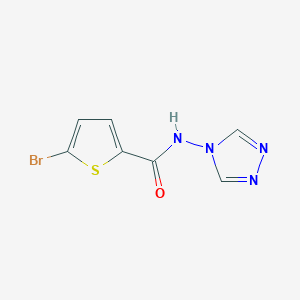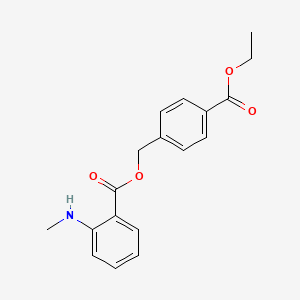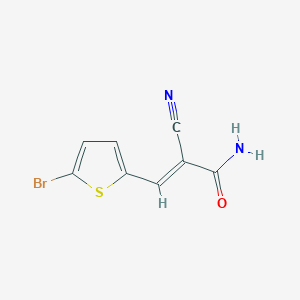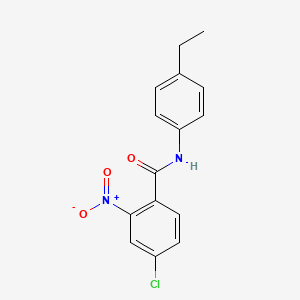
5-bromo-N-4H-1,2,4-triazol-4-yl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-4H-1,2,4-triazol-4-yl-2-thiophenecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BTB-1 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用機序
BTB-1 is a small molecule inhibitor that works by binding to the c-Myc/Max heterodimerization domain. This binding prevents the interaction between c-Myc and Max, which is necessary for the formation of functional transcription complexes. Without this interaction, the transcription of genes involved in cell growth and proliferation is inhibited.
Biochemical and Physiological Effects
BTB-1 has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of c-Myc/Max heterodimerization, BTB-1 has been shown to induce apoptosis in cancer cells. This is likely due to the downregulation of c-Myc target genes involved in cell survival. Additionally, BTB-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of BTB-1 in lab experiments is its specificity for the c-Myc/Max interaction. This specificity allows for the selective inhibition of this interaction without affecting other protein-protein interactions. Additionally, BTB-1 is a small molecule inhibitor, which makes it easier to use in experiments than larger protein inhibitors. However, there are also limitations to the use of BTB-1 in lab experiments. One limitation is that it may not be effective in all cancer types. Additionally, the mechanism of action of BTB-1 is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving BTB-1. One area of research is the development of more potent and selective inhibitors of the c-Myc/Max interaction. Additionally, further studies are needed to fully understand the mechanism of action of BTB-1 and its effects on cell growth and proliferation. Finally, the use of BTB-1 in combination with other cancer therapeutics is an area of research that has the potential to improve cancer treatment outcomes.
合成法
The synthesis of BTB-1 involves the reaction of 5-bromo-1,2,4-triazole-3-thiol with 2-chloro-N-(thiophen-2-yl)acetamide in the presence of a base. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out at elevated temperatures. The resulting product is purified using column chromatography or recrystallization.
科学的研究の応用
BTB-1 has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is in the study of protein-protein interactions. BTB-1 has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max, which is essential for the regulation of cell growth and proliferation. This inhibition can be useful in the development of cancer therapeutics.
特性
IUPAC Name |
5-bromo-N-(1,2,4-triazol-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4OS/c8-6-2-1-5(14-6)7(13)11-12-3-9-10-4-12/h1-4H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFSGHQDPBJVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5709672.png)

![4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5709691.png)
![2-{[3-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5709694.png)
![N'-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylimidoformamide](/img/structure/B5709708.png)

![1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B5709725.png)
![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)


![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5709775.png)
![6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5709777.png)